molecular formula C12H17NO4 B8640005 [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester

[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester

Cat. No.: B8640005
M. Wt: 239.27 g/mol
InChI Key: PTQUXYVTTVBQJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester typically involves the reaction of 3,4-dihydroxybutylamine with benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The benzyl ester group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-(3,4-dihydroxybutyl)carbamate

InChI

InChI=1S/C12H17NO4/c14-8-11(15)6-7-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)

InChI Key

PTQUXYVTTVBQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by chiral separation (Preparative chiral SFC, ChiralPak® AD-H, 250×50 mm, mobile phase: CO2/MeOH (3:2), flow rate: 110 mL/min, back pressure: 100 bar, column temperature: 38° C., wavelength: 210 nm, cycletime: ˜4.0 min) of a racemic mixture of benzyl (3,4-dihydroxybutyl)carbamate (Prepared accordingly to WO2011107608), faster eluting isomer (Peak 1). Analytical chiral SFC (ChiralPak AD-3, 150×4.6 mm, eluent: CO2/MeOH+0.05% DEA (75:35), flow rate: 2.5 mL/min, back pressure: 100 bar, temperature: 35° C., 210 nm): tR=2.22 min.
Name
CO2 MeOH
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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